Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with ethyl acetoacetate under acidic or basic conditions to form the intermediate product. This intermediate is then cyclized with urea or thiourea to yield the final compound. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride or chloroform.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors and materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound can act as a proton pump inhibitor, reducing gastric acid secretion by blocking the H+/K+ ATPase enzyme in the stomach lining .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate.
Ethyl 2-(benzimidazolyl-2-thio) acetate: A related compound with similar structural features and applications.
2-Mercaptobenzimidazole: Known for its use as a corrosion inhibitor and in medicinal chemistry
Uniqueness
This compound is unique due to its combined benzimidazole and pyrimidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-12(21)8-7-15-13(18-11(8)20)19-14-16-9-5-3-4-6-10(9)17-14/h3-7H,2H2,1H3,(H3,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNIDKCGHFKPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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